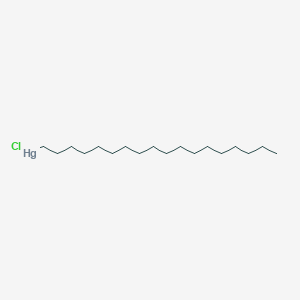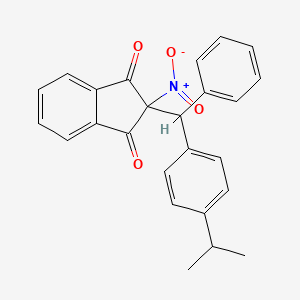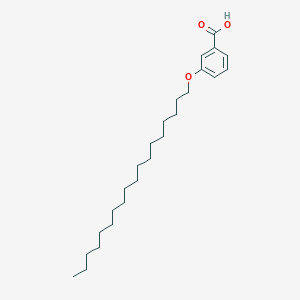![molecular formula C25H29N3 B11967427 4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B11967427.png)
4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE is a complex organic compound that belongs to the class of imidazolidine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Imidazolidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the phenyl and dimethylamine groups through nucleophilic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and automated processes are often employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions to modify the imidazolidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine oxides, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE is used as a building block for synthesizing more complex molecules. It serves as an intermediate in organic synthesis and catalysis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of imidazolidine compounds are explored for their therapeutic potential. They may act as inhibitors or modulators of specific enzymes or receptors.
Industry
Industrially, (4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE may be used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-METHYL-AMINE
- (4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-ETHYL-AMINE
Uniqueness
(4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE is unique due to its specific structural features, such as the presence of dimethylamine and imidazolidine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C25H29N3 |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H29N3/c1-19-7-5-9-23(17-19)27-15-16-28(24-10-6-8-20(2)18-24)25(27)21-11-13-22(14-12-21)26(3)4/h5-14,17-18,25H,15-16H2,1-4H3 |
Clé InChI |
JYOQZZJXNIWIID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2CCN(C2C3=CC=C(C=C3)N(C)C)C4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-1-benzyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967352.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11967361.png)
![8-(furan-2-ylmethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967364.png)

![3-[(5E)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11967375.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967388.png)

![(5E)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967395.png)


![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967422.png)
